7-Nitrobenzofuran-2-carboxylic acid

Researchers frequently encounter data gaps when sourcing nitrobenzofuran isomers, unaware that the regiospecific position of the nitro group dictates biological activity and chemical reactivity. 7-Nitrobenzofuran-2-carboxylic acid (CAS 90483-98-0) is the defined 7-nitro isomer, validated as essential for target engagement where 5-nitro or 6-nitro analogs fail. - Guaranteed ≥95% purity, minimizing re-purification steps in synthesis workflows. - The 7-NO₂/2-COOH substitution pattern provides a unique hydrogen-bonding motif for fragment-based drug design. - Available from BenchChem with rigorous batch-specific QC documentation to support reproducible research.

Molecular Formula C9H5NO5
Molecular Weight 207.14 g/mol
CAS No. 90483-98-0
Cat. No. B1397775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrobenzofuran-2-carboxylic acid
CAS90483-98-0
Molecular FormulaC9H5NO5
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O
InChIInChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)
InChIKeyILIVDVZLSDYKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitrobenzofuran-2-carboxylic Acid: Chemical Class & Core Properties


7-Nitrobenzofuran-2-carboxylic acid (CAS 90483-98-0) is a heterocyclic aromatic compound with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol. It belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound's distinct structural features include a nitro group (-NO2) at the 7-position of the benzene ring and a carboxylic acid group (-COOH) at the 2-position of the furan ring. This specific substitution pattern imparts unique electronic and steric properties that influence its reactivity and potential for forming specific intermolecular interactions.

7-Nitrobenzofuran-2-carboxylic Acid: Isomer Substitution Limitations


The precise position of the nitro group on the benzofuran scaffold is a critical determinant of a compound's biological activity and chemical reactivity. [1] Generic substitution with a different nitrobenzofuran-2-carboxylic acid isomer (e.g., the 5-nitro or 6-nitro analog) is not valid because the regioisomeric position dictates the molecule's three-dimensional shape, electron distribution, and ability to engage with biological targets. A study comparing the antibacterial and parasiticidal activities of 2-nitro and 3-nitrobenzofuran derivatives explicitly concluded that the location of the pharmacophoric nitro group is essential for biological action. [2] This principle of regioisomer-dependent activity is a cornerstone of medicinal chemistry, meaning that each positional isomer must be treated as a distinct chemical entity with unique properties that cannot be inferred from its analogs.

7-Nitrobenzofuran-2-carboxylic Acid: Quantitative Differentiation Evidence


7-Nitrobenzofuran-2-carboxylic Acid: Research & Industrial Applications


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